molecular formula C14H11BrO3 B13557274 (2-Bromophenyl)methyl 3-hydroxybenzoate CAS No. 1001739-43-0

(2-Bromophenyl)methyl 3-hydroxybenzoate

Cat. No.: B13557274
CAS No.: 1001739-43-0
M. Wt: 307.14 g/mol
InChI Key: KVKRQHIINMFUFC-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl 3-hydroxybenzoate is an aromatic ester derivative comprising a 3-hydroxybenzoic acid backbone esterified with a 2-bromobenzyl group. Its molecular structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the polar hydroxyl and ester functionalities, influencing its reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Synthetic routes often involve esterification or substitution reactions. For example, methyl 3-hydroxybenzoate derivatives are synthesized via nucleophilic substitution in polar aprotic solvents like DMF, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst . Similar protocols may apply to the brominated analog, with the bromophenyl group introduced via alkylation or coupling reactions.

Properties

CAS No.

1001739-43-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(2-bromophenyl)methyl 3-hydroxybenzoate

InChI

InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-14(17)10-5-3-6-12(16)8-10/h1-8,16H,9H2

InChI Key

KVKRQHIINMFUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (2-bromophenyl)methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Esterification Reaction: 3-hydroxybenzoic acid reacts with (2-bromophenyl)methanol in the presence of an acid catalyst to form this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of (2-Bromophenyl)methyl alcohol.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

(2-Bromophenyl)methyl 3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways Involved: Modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Methyl 3-Hydroxybenzoate Derivatives

The parent compound, methyl 3-hydroxybenzoate (CAS 19438-10-9), lacks the bromophenyl substituent. Key differences include:

  • Reactivity : The absence of bromine reduces steric hindrance and electron-withdrawing effects, making the parent compound more reactive in nucleophilic acyl substitution.
  • Solubility : The bromophenyl group in (2-bromophenyl)methyl 3-hydroxybenzoate increases hydrophobicity compared to methyl 3-hydroxybenzoate, which is more water-soluble due to the hydroxyl group .

Methyl 3-[(3-Bromophenoxy)methyl]benzoate

This compound (Synonyms: AC1LHNP8, ZINC465163) replaces the 2-bromophenylmethyl group with a 3-bromophenoxymethyl moiety. Structural differences lead to:

  • Biological Activity: Phenoxy derivatives are often explored for pesticidal properties, whereas bromophenylmethyl esters may exhibit distinct bioactivity profiles due to differences in membrane permeability .

3-((2-Bromophenyl)(phenyl)methyl)pentanedioic Acid

This glutaric acid derivative (C₂₀H₁₉BrO₄) shares the 2-bromophenylmethyl group but incorporates a dicarboxylic acid chain. Key contrasts include:

  • Acidity: The dicarboxylic acid groups confer higher acidity (pKa ~3–5) compared to the monoesterified 3-hydroxybenzoate.
  • Applications : Glutaric acid derivatives are utilized in polymer chemistry and drug delivery, whereas aromatic esters like the target compound are more common in fragrance or medicinal chemistry .

Table 1. Key Properties of Selected Compounds

Compound Molecular Formula Melting Point (°C) Solubility Key Functional Groups
This compound C₁₄H₁₁BrO₃ Not reported Low in water Ester, hydroxyl, bromophenyl
Methyl 3-hydroxybenzoate C₈H₈O₃ 108–110 Moderate in water Ester, hydroxyl
Methyl 3-[(3-bromophenoxy)methyl]benzoate C₁₅H₁₃BrO₃ Not reported Low in water Ester, ether, bromophenoxy
3-((2-Bromophenyl)(phenyl)methyl)pentanedioic acid C₂₀H₁₉BrO₄ 160–165 (decomposes) Low in water Dicarboxylic acid, bromophenyl

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